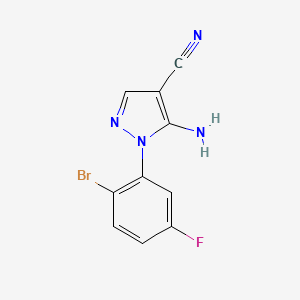

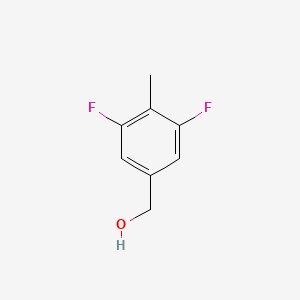

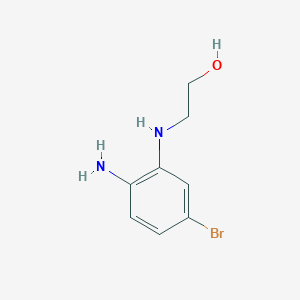

![molecular formula C13H15NO4 B1400532 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid CAS No. 921622-93-7](/img/structure/B1400532.png)

2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid

Descripción general

Descripción

“2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, specific synthesis methods for “2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid” are not found in the available literature.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. However, specific structural data for “2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid” is not available in the current literature.Chemical Reactions Analysis

The chemical reactions involving “2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid” would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific reaction data for this compound is not found in the available literature.Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and density are important for understanding the behavior of a compound. Unfortunately, specific physical and chemical properties for “2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid” are not found in the available literature.Aplicaciones Científicas De Investigación

Synthesis Techniques

- OxymaPure/DIC for Synthesis of α-Ketoamide Derivatives : OxymaPure, in conjunction with DIC, has been used to synthesize a novel series of α-ketoamide derivatives including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This method offers enhanced purity and yield, indicating its efficacy in synthesizing complex organic compounds like 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid (El‐Faham et al., 2013).

Electrochemical Properties

- Enhanced Pseudocapacitance Performance : Research has shown that derivatives of phenylglycine, a category to which 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid belongs, enhance the electrochemical properties of poly ortho aminophenol films. This suggests potential applications in supercapacitor technology (Kowsari et al., 2019).

Biochemical Interactions

- Interaction with BSA : The interaction of carboxamide derivatives of amino acids, which includes compounds similar to 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid, with Bovine Serum Albumin (BSA) has been studied. These interactions are crucial in understanding the compound’s behavior in biological systems (Thakare et al., 2018).

Potential Pharmaceutical Applications

- Development of Cyclooxygenase-2 Inhibitors : Certain derivatives of 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid have been developed as potent and selective cyclooxygenase-2 inhibitors. These compounds have shown promise in anti-inflammatory activity without gastrointestinal toxicity (Black et al., 1996).

Material Science

Functionalization of Porphyrins : The compound has potential applications in the synthesis of bifunctional chelates for bismuth coordination, which is crucial in material science and catalysis (Halime et al., 2010).

Prodrug Development : Research has been conducted on developing novel prodrugs activated by carboxypeptidase G2, which includes derivatives of 2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid. These have implications in targeted cancer therapy (Springer et al., 1990).

Safety And Hazards

Safety data sheets provide information about the hazards of a chemical and the associated safety measures. However, specific safety and hazard data for “2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid” is not found in the available literature.

Direcciones Futuras

The future directions for research on “2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid” could include elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. However, specific future directions based on current research trends are not available in the literature.

Please note that this analysis is based on the currently available information and may not be comprehensive due to the limited data on “2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid”.

Propiedades

IUPAC Name |

2-[[4-(cyclopropylmethoxy)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)7-14-13(17)10-3-5-11(6-4-10)18-8-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNFEIQNCCZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735820 | |

| Record name | N-[4-(Cyclopropylmethoxy)benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid | |

CAS RN |

921622-93-7 | |

| Record name | N-[4-(Cyclopropylmethoxy)benzoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

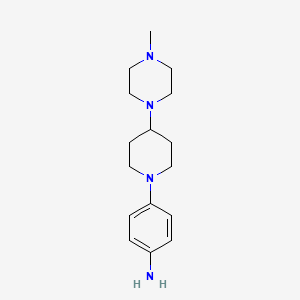

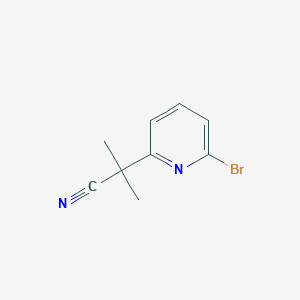

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)

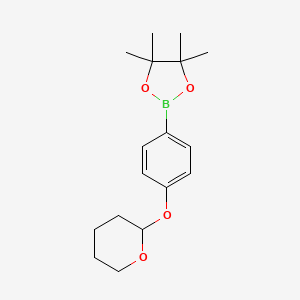

![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)